
4-(2-Pyridyldithio)butyramidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridyldithio)butyramidine, also known as PDA, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. PDA is a small molecule that contains a pyridine ring and a thiol group, which makes it a valuable tool for studying protein-protein interactions and redox signaling pathways. In
科学的研究の応用
4-(2-Pyridyldithio)butyramidine has been widely used in scientific research due to its ability to modify proteins and peptides with a thiol group. This modification can be achieved by reacting this compound with cysteine residues in the protein or peptide, which forms a stable thioether bond. This modification can be used to study protein-protein interactions, protein folding, and redox signaling pathways. This compound has also been used to label proteins and peptides with fluorescent dyes, which allows for their visualization and tracking in living cells.
作用機序
4-(2-Pyridyldithio)butyramidine acts as a thiol-reactive agent that can modify proteins and peptides by forming a stable thioether bond with cysteine residues. This modification can alter the function and activity of the protein or peptide, which can be used to study their biological roles. This compound can also act as a reducing agent that can reduce disulfide bonds in proteins and peptides, which can affect their stability and activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have shown that this compound can inhibit protein-protein interactions, disrupt protein folding, and modulate redox signaling pathways. In vivo studies have shown that this compound can protect against oxidative stress, reduce inflammation, and improve glucose metabolism in animal models.
実験室実験の利点と制限
4-(2-Pyridyldithio)butyramidine has several advantages for lab experiments, including its small size, high reactivity, and specificity for cysteine residues. This compound can also be easily synthesized and purified, which makes it a cost-effective tool for studying protein modification and redox signaling. However, this compound has some limitations, such as its potential toxicity and non-specific reactivity with other amino acids. Therefore, careful experimental design and optimization are necessary to ensure the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for 4-(2-Pyridyldithio)butyramidine research, including the development of new this compound derivatives with improved specificity and reactivity, the application of this compound in the study of protein-protein interactions in complex biological systems, and the use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the combination of this compound with other chemical tools, such as click chemistry and photo-crosslinking, can further expand its applications in protein modification and analysis.
Conclusion:
In conclusion, this compound is a valuable tool for studying protein modification and redox signaling in scientific research. Its unique properties and potential applications have attracted significant interest in various fields, including biochemistry, pharmacology, and biotechnology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its derivatives can provide new insights into the complex biological processes and facilitate the development of new therapeutic strategies.
合成法
4-(2-Pyridyldithio)butyramidine can be synthesized using a simple and efficient method that involves the reaction between 2-pyridyl disulfide and butyraldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction followed by a reduction step. The resulting product is a yellow crystalline powder that can be purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.
特性
| 124985-61-1 | |
分子式 |
C9H13N3S2 |
分子量 |
227.4 g/mol |
IUPAC名 |
4-(pyridin-2-yldisulfanyl)butanimidamide |
InChI |
InChI=1S/C9H13N3S2/c10-8(11)4-3-7-13-14-9-5-1-2-6-12-9/h1-2,5-6H,3-4,7H2,(H3,10,11) |
InChIキー |
PTLKXMHIRDLHIM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SSCCCC(=N)N |
正規SMILES |
C1=CC=NC(=C1)SSCCCC(=N)N |
| 124985-61-1 | |
同義語 |
4-(2-pyridyldithio)butyramidine PDBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



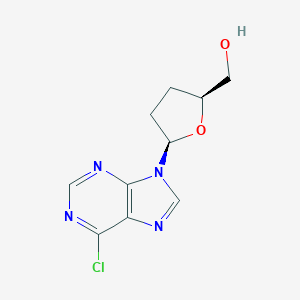
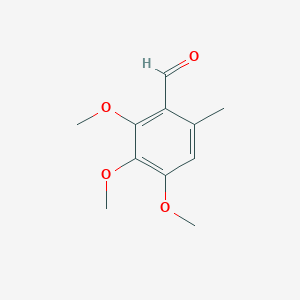
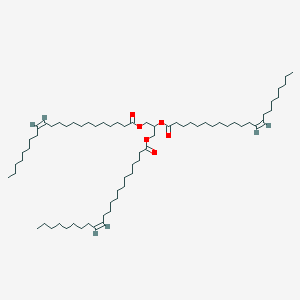
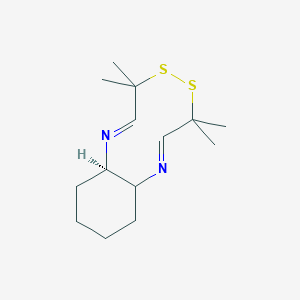

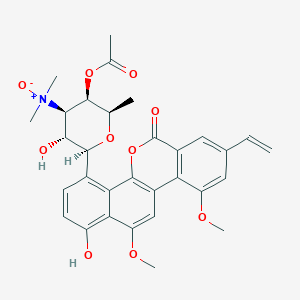
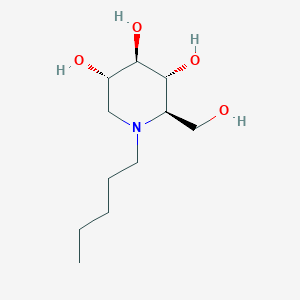

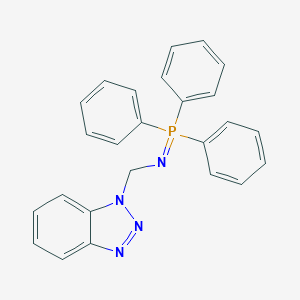
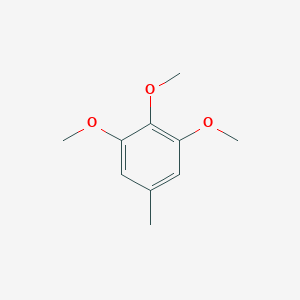

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

